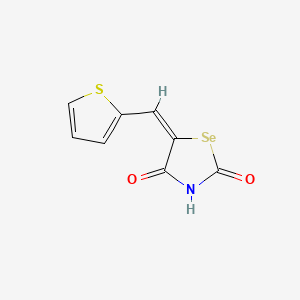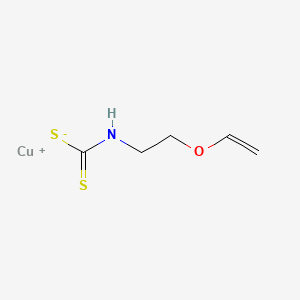
N-(Vinyloxyethyl)dithiocarbamic acid copper salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Vinyloxyethyl)dithiocarbamic acid copper salt: is a chemical compound that belongs to the class of dithiocarbamates These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(Vinyloxyethyl)dithiocarbamic acid copper salt typically involves the reaction of vinyloxyethylamine with carbon disulfide and a copper salt. The reaction is usually carried out in an aqueous medium, and the product is isolated by precipitation. The general reaction can be represented as follows:
[ \text{Vinyloxyethylamine} + \text{Carbon Disulfide} + \text{Copper Salt} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This can include the use of controlled reaction conditions, such as temperature and pH, as well as advanced purification methods like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Vinyloxyethyl)dithiocarbamic acid copper salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced species.
Substitution: The copper ion in the compound can be substituted with other metal ions, leading to the formation of different metal dithiocarbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Metal salts like zinc chloride or iron sulfate can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce thiols.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(Vinyloxyethyl)dithiocarbamic acid copper salt is used as a ligand in coordination chemistry
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for developing new drugs or treatments.
Medicine: The compound’s potential medicinal applications include its use as an antifungal or antibacterial agent. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In industry, this compound is used as a stabilizer in polymer production. It helps in preventing the degradation of polymers, thereby enhancing their durability and performance.
Mécanisme D'action
The mechanism of action of N-(Vinyloxyethyl)dithiocarbamic acid copper salt involves its interaction with metal ions and biological molecules. The copper ion in the compound can bind to various molecular targets, disrupting their normal function. This can lead to the inhibition of microbial growth or the stabilization of polymers.
Molecular Targets and Pathways:
Microbial Enzymes: The compound can inhibit the activity of enzymes essential for microbial survival.
Polymer Chains: In polymers, it interacts with the polymer chains, preventing their degradation.
Comparaison Avec Des Composés Similaires
- N-(Vinyloxyethyl)dithiocarbamic acid zinc salt
- N-(Vinyloxyethyl)dithiocarbamic acid sodium salt
- N-(Vinyloxyethyl)dithiocarbamic acid potassium salt
Comparison: While these similar compounds share the same dithiocarbamate backbone, the metal ion present in the compound can significantly influence its properties and applications. For example, the copper salt is particularly effective as an antimicrobial agent, while the zinc salt may be more suitable for use in polymer stabilization.
Uniqueness: The uniqueness of N-(Vinyloxyethyl)dithiocarbamic acid copper salt lies in its combination of antimicrobial properties and its ability to stabilize polymers. This dual functionality makes it a valuable compound in both medical and industrial applications.
Propriétés
Numéro CAS |
111994-82-2 |
|---|---|
Formule moléculaire |
C5H8CuNOS2 |
Poids moléculaire |
225.8 g/mol |
Nom IUPAC |
copper(1+);N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H9NOS2.Cu/c1-2-7-4-3-6-5(8)9;/h2H,1,3-4H2,(H2,6,8,9);/q;+1/p-1 |
Clé InChI |
RFTNVUZEWPKGQT-UHFFFAOYSA-M |
SMILES canonique |
C=COCCNC(=S)[S-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


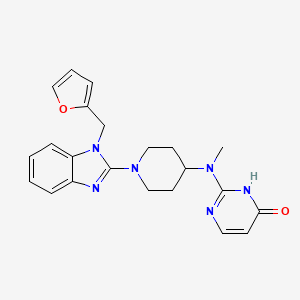
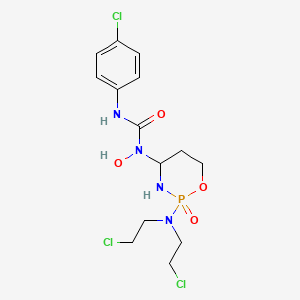

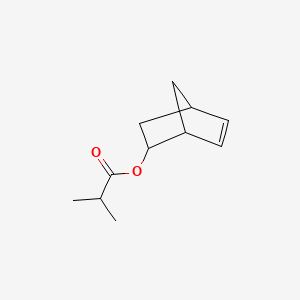

![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

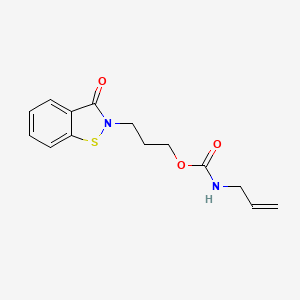



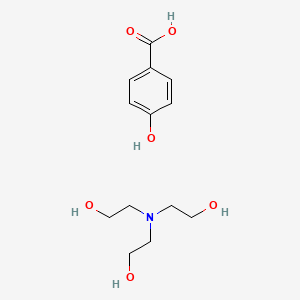
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
